

A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methoxybenzaldehyde**

Cat. No.: **B189313**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed comparison of the mass spectrometry data for **5-Bromo-2-methoxybenzaldehyde** against structurally similar alternatives, supported by experimental protocols and data visualizations to facilitate clear interpretation.

Performance Comparison of Substituted Benzaldehydes

The mass spectrum of **5-Bromo-2-methoxybenzaldehyde** is characterized by the distinct isotopic pattern of bromine, which significantly aids in its identification. A comparison with other substituted benzaldehydes highlights the influence of different functional groups on the fragmentation pattern.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z) and Notes
5-Bromo-2-methoxybenzaldehyde	C8H7BrO2	215.04	214/216: Molecular ion peaks ([M]+, [M+2]+), characteristic isotopic pattern for one bromine atom. 63: A common fragment in aromatic compounds. [1]
2-Methoxybenzaldehyde	C8H8O2	136.15	136: Molecular ion peak ([M]+). 135: Loss of a hydrogen atom ([M-H]+). 107: Loss of the formyl group ([M-CHO]+). 77: Phenyl cation ([C6H5]+). [2] [3]
5-Bromo-2-hydroxybenzaldehyde	C7H5BrO2	201.02	200/202: Molecular ion peaks ([M]+, [M+2]+). 172/174: Loss of CO. 121/123: Loss of CHO. [4]
2-Bromo-5-methoxybenzaldehyde	C8H7BrO2	215.04	214/216: Molecular ion peaks ([M]+, [M+2]+). Fragmentation pattern will differ from the 5-bromo isomer due to the different positions of the substituents. [5]
Benzaldehyde	C7H6O	106.12	106: Molecular ion peak ([M]+). 105: Loss of a hydrogen atom ([M-H]+). 77: Phenyl

cation ($[C_6H_5]^+$),
often the base peak.

[6]

Experimental Protocols

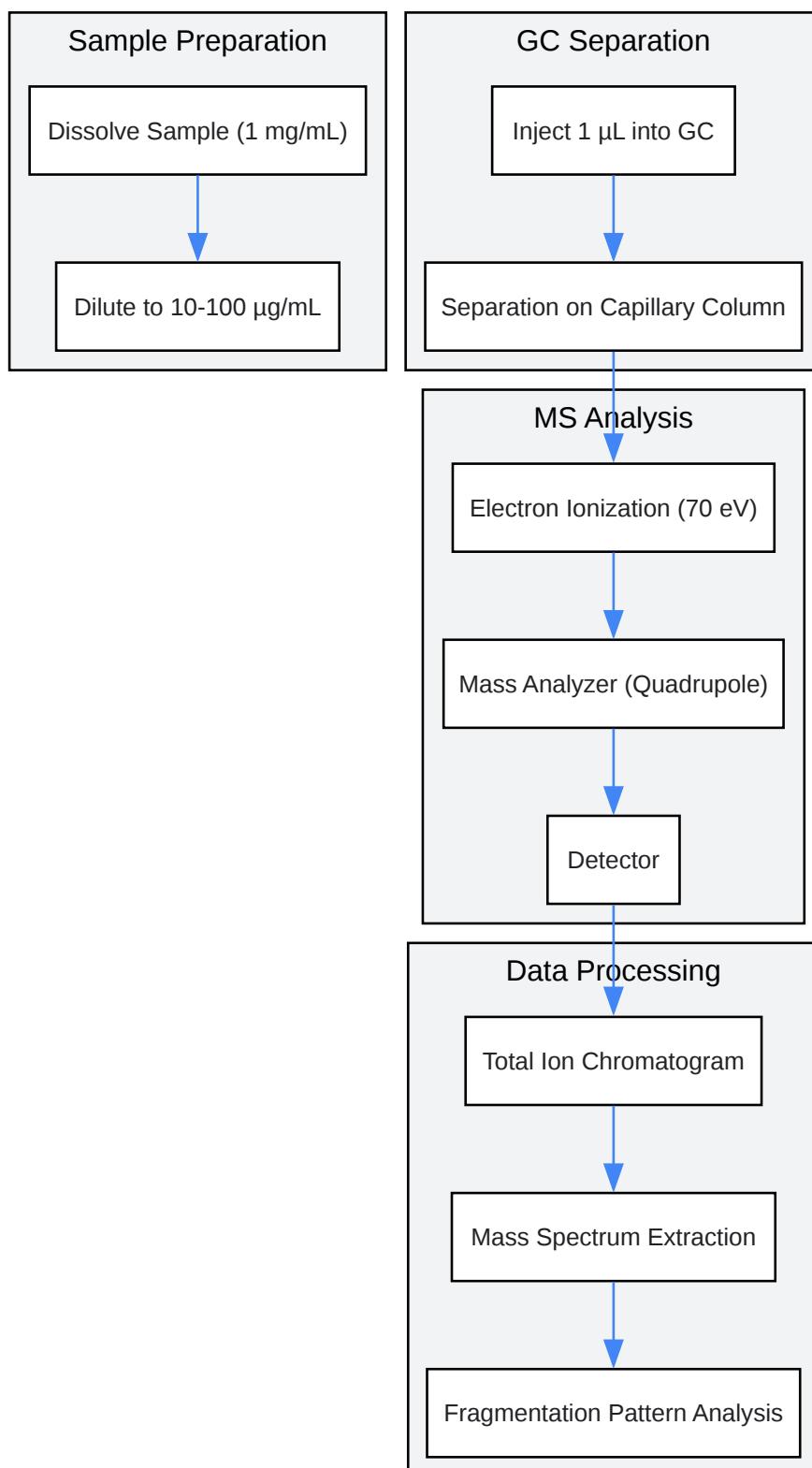
The following is a typical experimental protocol for acquiring mass spectrometry data for **5-Bromo-2-methoxybenzaldehyde** and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

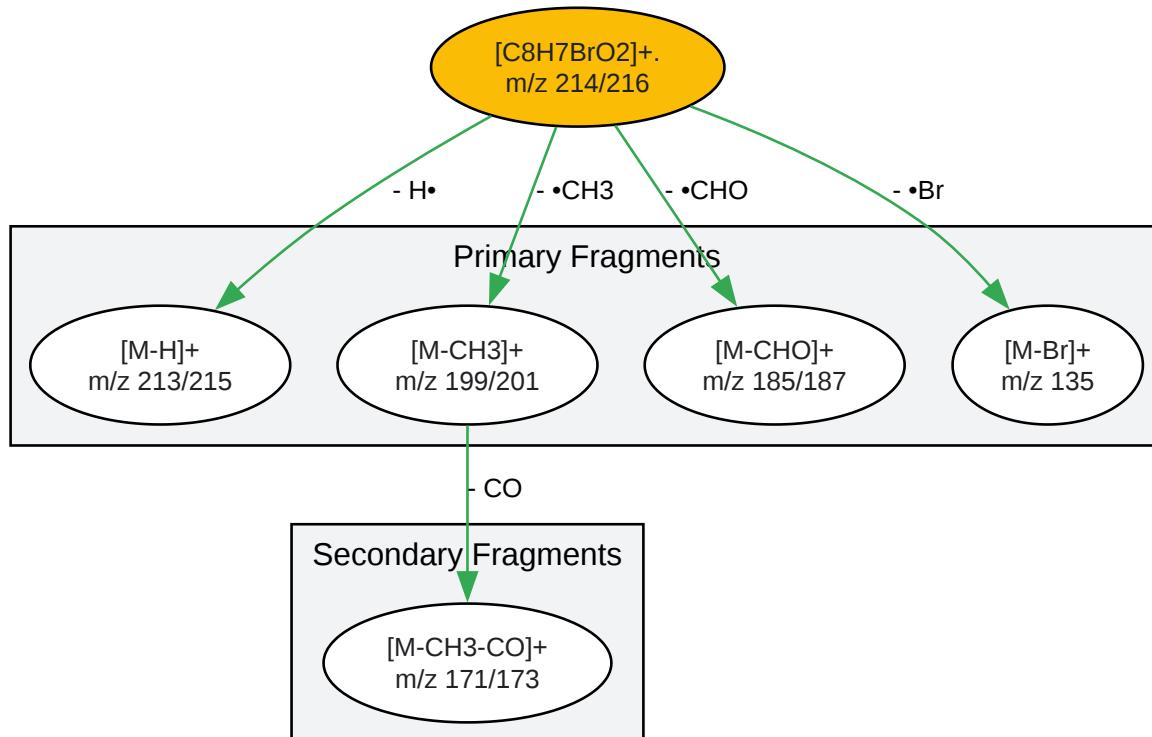
- Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure it is fully dissolved.
- If necessary, dilute the sample further to a concentration of about 10-100 $\mu\text{g/mL}$ in the same solvent.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) is commonly used.[7]
- Injection Volume: 1 μL .
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.


- Ramp: Increase to 280 °C at a rate of 10 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[\[7\]](#)
 - Source Temperature: 230 °C.[\[7\]](#)
 - Quadrupole Temperature: 150 °C.[\[7\]](#)
 - Mass Range: Scan from m/z 40 to 450.[\[7\]](#)

3. Data Acquisition and Analysis:


- Acquire the data using the instrument's software.
- Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it with library data or predicted fragmentation pathways.

Visualizing Mass Spectrometry Workflows

The following diagrams illustrate key processes in mass spectrometry analysis.

[Click to download full resolution via product page](#)

Experimental Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Predicted Fragmentation of **5-Bromo-2-methoxybenzaldehyde**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 3. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 5. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 6. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189313#mass-spectrometry-data-for-5-bromo-2-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com